1-(2-Methylpentanoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Methylpentanoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Methylpentanoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method involves the use of piperidine-3-carboxylic acid ethyl ester as a starting material, which undergoes nucleophilic substitution reactions with 2-bromoethylamine hydrobromide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methylpentanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(2-Methylpentanoyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders such as epilepsy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as anticonvulsants and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Methylpentanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound may interact with gamma-aminobutyric acid (GABA) transporters, modulating the levels of GABA in the brain and thereby exerting its effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(2-Methylpentanoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: A simpler derivative that serves as a precursor for more complex compounds.
N-substituted piperidine-3-carboxylic acids: These compounds have various substituents on the nitrogen atom, which can significantly alter their biological activity and chemical properties.
Spiropiperidines: These are more complex structures where the piperidine ring is fused with another ring system, often leading to unique biological activities.
The uniqueness of this compound lies in its specific acyl group and the potential for diverse chemical modifications, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpentanoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-5-9(2)11(14)13-7-4-6-10(8-13)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKVSHZNNWDWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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